molecular formula C9H9NO3 B8099385 Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime

Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime

Cat. No.: B8099385
M. Wt: 179.17 g/mol
InChI Key: FKXVNULOVRABQM-BJMVGYQFSA-N
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Description

Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime is a chemical compound with the molecular formula C9H9NO3. It is characterized by a benzene ring fused to a dioxole ring, with an aldehyde group and an O-methyl oxime functional group attached

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of benzo[d][1,3]dioxole-4-carbaldehyde with hydroxylamine and methanol under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the oxime group.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives and esters.

  • Reduction: Primary alcohols.

  • Substitution: Amides and other substituted oximes.

Scientific Research Applications

Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime exerts its effects involves its interaction with specific molecular targets and pathways. The oxime group can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzo[d][1,3]dioxole-4-carbaldehyde O-methyl oxime is similar to other oxime-containing compounds, such as benzophenone oxime and benzaldehyde oxime. These differences make it a valuable compound in various research and industrial contexts.

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Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-4-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-11-10-5-7-3-2-4-8-9(7)13-6-12-8/h2-5H,6H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXVNULOVRABQM-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C2C(=CC=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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